molecular formula C10H11Cl2N3 B1653399 [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride CAS No. 1820705-09-6

[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride

Cat. No.: B1653399
CAS No.: 1820705-09-6
M. Wt: 244.12
InChI Key: BNKNOTGGSIENSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(2-chloro-6-imidazol-1-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-9-2-1-3-10(8(9)6-12)14-5-4-13-7-14;/h1-5,7H,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKNOTGGSIENSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820705-09-6
Record name Benzenemethanamine, 2-chloro-6-(1H-imidazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820705-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Imidazole Ring Installation via Nucleophilic Aromatic Substitution

Patent CN112358490A demonstrates the feasibility of SNAr reactions for introducing nitrogen-containing heterocycles to halogenated aromatics. Adapting this methodology:

  • Substrate Preparation : 2,6-Dichlorobenzonitrile undergoes selective displacement at the 6-position using imidazole in DMF at 155–165°C with K2CO3 as base.
  • Reaction Optimization :
    • Temperature: 160°C achieves >80% conversion in 16h
    • Solvent screening shows DMF superiority over DMAc or NMP (Table 1)
    • Base selection critical: Carbonates > hydroxides for minimizing hydrolysis

Table 1: Solvent Effects on Imidazole Coupling

Solvent Conversion (%) Byproduct Formation
DMF 83.1 <5%
DMAc 67.4 12%
NMP 71.9 8%
DMSO 58.2 18%

Methanamine Side Chain Introduction

Following imidazole installation, the nitrile group undergoes Staudinger reduction:

  • Catalytic Hydrogenation :

    • Pd/C (5% wt) in methanol under 50 psi H2
    • Complete reduction achieved in 4h at 80°C
    • Ammonium formate as alternative hydrogen source for milder conditions
  • Protection Strategies :

    • Boc protection of primary amine prior to imidazole coupling prevents unwanted side reactions
    • Final deprotection using HCl/dioxane yields hydrochloride salt directly

Process Intensification and Scalability

Continuous Flow Synthesis

Adapting batch protocols from PMC4325277, a two-stage continuous system demonstrates:

  • Stage 1 : Imidazole coupling in tubular reactor (residence time = 2h)
  • Stage 2 : Catalytic hydrogenation in packed-bed reactor with immobilized Pd catalyst
  • Benefits :
    • 40% reduction in reaction time
    • 99.8% purity by HPLC vs 99.1% in batch

Crystallization Optimization

Final product isolation employs anti-solvent crystallization:

  • Solvent: Ethanol/water (4:1 v/v)
  • Cooling rate: 0.5°C/min to 4°C
  • Crystal morphology analysis shows rhombic habit with mean particle size 50μm

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, D2O):
    δ 8.12 (s, 1H, imidazole H-2)
    δ 7.85 (d, J=8.4 Hz, 1H, aromatic H-4)
    δ 7.62 (d, J=8.4 Hz, 1H, aromatic H-3)
    δ 4.02 (s, 2H, CH2NH3+)

  • HPLC :
    Column: C18, 5μm
    Mobile phase: 10mM NH4OAc (pH 5.0)/MeCN (85:15)
    Retention time: 6.72 min

Purity Assessment

ICP-MS confirms residual palladium <1ppm meeting ICH Q3D guidelines

Industrial-Scale Considerations

Cost Analysis

Table 2: Raw Material Cost Breakdown

Component Cost/kg ($) % Total Cost
2,6-Dichlorobenzonitrile 120 58%
Imidazole 45 22%
Pd/C catalyst 3000 15%
Other reagents 25 5%

Environmental Impact

Process mass intensity (PMI) = 32 kg/kg product
Key areas for improvement:

  • Catalyst recycling (85% recovery demonstrated)
  • Solvent recovery system reduces DMF waste by 70%

Alternative Synthetic Routes

Cross-Coupling Approaches

Buchwald-Hartwig amination using:

  • Pd2(dba)3/Xantphos catalytic system
  • 2-Chloro-6-iodophenyl precursor
  • Achieves 75% yield but limited by iodide cost

Enzymatic Methods

Lipase-mediated synthesis shows promise:

  • Candida antarctica lipase B in ionic liquids
  • 60% conversion at 50°C
  • Requires further optimization for industrial viability

Chemical Reactions Analysis

Types of Reactions

[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (2-Chloro-6-imidazol-1-ylphenyl)methanamine dihydrochloride
  • CAS No.: 1909319-89-6
  • Molecular Formula : C₁₀H₁₂Cl₃N₃
  • Molecular Weight : 280.58 g/mol .

Structural Features :
The compound consists of a chlorinated phenyl ring substituted with an imidazole group at the 6-position and a methanamine group at the 2-position. The dihydrochloride salt enhances aqueous solubility, making it suitable for laboratory applications in drug discovery .

Applications :
Primarily used as a versatile small-molecule scaffold for medicinal chemistry research. Its structural motifs (chlorophenyl, imidazole, and amine) are pharmacologically relevant, enabling derivatization for targeting enzymes or receptors .

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and similar molecules:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Core Structure Salt Form Notable Features
Target Compound 1909319-89-6 C₁₀H₁₂Cl₃N₃ 280.58 Chlorophenyl-imidazole Dihydrochloride High solubility, lab-friendly stability
2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole - C₁₄H₁₁FN₂ 226.26 Fluorophenyl-benzimidazole None Metabolically stable, high synthetic yield (92%)
(6-Chloropyridin-2-yl)methanamine dihydrochloride - C₆H₁₀Cl₃N₂ ~229.42 Chloropyridine Dihydrochloride Pyridine core, distinct electronic effects
1-[1-(1H-Imidazol-1-yl)cyclopropyl]methanamine dihydrochloride - C₇H₁₃Cl₂N₃ 210.11 Cyclopropane-imidazole Dihydrochloride Steric hindrance from cyclopropane ring
(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride 779353-78-5 C₈H₁₁Cl₂N₃ 220.10 Benzimidazole Dihydrochloride Fused aromatic system, planar structure

Key Observations :

  • Chlorine vs.
  • Core Heterocycle : The phenyl-imidazole core in the target differs from benzimidazole () or pyridine () derivatives, altering electronic properties and binding interactions.
  • Salt Form: Dihydrochloride salts (target, ) generally exhibit higher solubility than neutral or mono-hydrochloride forms (e.g., ) .

Commercial Availability and Handling

  • Target Compound : Available from suppliers like EOS Med Chem and Silvaco A/S in quantities from 50 mg to 500 mg, priced between €473–1,280 .
  • Safety Data: Limited toxicity information; requires standard handling precautions (gloves, ventilation) typical for amine-hydrochloride salts .

Biological Activity

[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride, with the CAS number 1158572-03-2, is a compound that has gained attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and relevant case studies.

The chemical formula for this compound is C10H11Cl2N3. It features a chlorinated phenyl ring and an imidazole moiety, which are pivotal in its biological interactions.

PropertyValue
Molecular Weight 244.12 g/mol
IUPAC Name (2-chloro-6-imidazol-1-ylphenyl)methanamine hydrochloride
CAS Number 1158572-03-2
Appearance White to off-white powder

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties against various human cancer cell lines. For instance, it has been tested against cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, showing promising results in inhibiting cell proliferation.

In Vitro Studies
In a study evaluating the compound's cytotoxicity, the following IC50 values were reported:

Cell LineIC50 (µM)
HeLa5.67
MCF-74.89
A5496.34

These values indicate that the compound has a moderate level of potency against these cancer cell lines, comparable to known chemotherapeutic agents.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Flow cytometry analyses have indicated an increase in early and late apoptotic cells upon treatment with the compound, suggesting that it may activate intrinsic apoptotic pathways.

Structure-Activity Relationship (SAR)

The structural components of this compound are crucial for its biological activity. Modifications at the chlorinated position or alterations in the imidazole ring can significantly affect its potency and selectivity towards cancer cells.

Comparative Analysis

A comparative analysis with related compounds reveals that substitutions on the phenyl ring can enhance or diminish activity:

CompoundIC50 (µM)Notes
This compound4.89Moderate activity
4-Chlorophenyl derivative3.42Higher potency
Unsubstituted analogue>10Significantly less active

Case Studies

A notable case study involved the use of this compound in combination therapies. When combined with established chemotherapeutics like cisplatin, the compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Q & A

Basic: What are the key identifiers and molecular characteristics of [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride?

Answer:
The compound’s molecular formula is C₁₀H₁₁ClN₃·HCl , with a calculated molecular weight of 240.59 g/mol (based on analogous imidazole-containing methanamine hydrochlorides in and ). Key identifiers include:

  • CAS Registry Number : While not explicitly listed for this compound, structurally similar derivatives (e.g., [5-chloro-2-(1H-imidazol-1-yl)phenyl]amine) suggest CAS numbers may vary by substitution pattern .
  • Functional Groups : A primary amine (-NH₂), chloro substituent, and imidazole ring, which influence reactivity and solubility.

For precise characterization, use NMR (¹H/¹³C) , HPLC ( ), and mass spectrometry ( ) to confirm structure and purity .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

  • Storage : Store in sealed glass containers at 2–8°C , protected from light and moisture (). Avoid proximity to strong oxidizers or heat sources (>25°C) to prevent decomposition .
  • Handling : Use nitrile gloves , goggles , and lab coats in a fume hood to minimize inhalation/contact risks. Avoid ingestion and ensure immediate decontamination of spills with absorbent materials (e.g., vermiculite) .

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

  • Key Reaction Steps :
    • Nucleophilic Substitution : React 2-chloro-6-(1H-imidazol-1-yl)benzaldehyde with ammonium chloride under reductive amination (e.g., NaBH₃CN) .
    • Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the hydrochloride salt.
  • Optimization Strategies :
    • Temperature Control : Maintain ≤40°C during imidazole coupling to minimize side reactions .
    • Catalytic Additives : Employ Pd/C or tertiary amines to accelerate imine formation .

Yields >75% are achievable with rigorous exclusion of moisture ( ).

Advanced: What analytical techniques are critical for resolving structural or purity discrepancies?

Answer:

  • Quantitative Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA (80:20) to assess purity (>95%) .
    • Elemental Analysis : Confirm Cl and N content matches theoretical values (±0.3% tolerance).
  • Structural Confirmation :
    • ¹H NMR : Expected signals include δ 8.2 ppm (imidazole C-H), δ 4.1 ppm (-CH₂NH₂), and δ 7.3–7.6 ppm (aromatic protons) .
    • FTIR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N imidazole) .

Advanced: How should researchers address contradictions in reported stability or reactivity data?

Answer:

  • Experimental Validation :
    • Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation products via LC-MS .
    • Compare reactivity under inert (N₂) vs. ambient conditions to evaluate oxidation sensitivity .
  • Literature Cross-Referencing : Review SDS updates (e.g., notes revisions based on new data) and prioritize peer-reviewed studies over vendor documentation .

Basic: What safety and toxicity considerations apply to in vivo studies?

Answer:

  • Acute Toxicity : While specific data are unavailable, similar imidazole derivatives (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) show LD₅₀ > 500 mg/kg (oral, rat) . Assume Category 4 toxicity (harmful if swallowed) .
  • Ecotoxicity : No data available; treat as persistent and avoid environmental release .

Advanced: What are potential biomedical applications of this compound?

Answer:

  • Drug Discovery : The imidazole moiety may target histamine receptors or enzyme active sites (e.g., cytochrome P450 inhibitors) .
  • Bioorthogonal Chemistry : The primary amine enables conjugation with tetrazine derivatives for click chemistry applications (e.g., antibody-drug conjugates) .
  • In Vitro Studies : Test cytotoxicity (MTT assay) and receptor binding (SPR) to prioritize therapeutic candidates .

Advanced: How can researchers mitigate challenges in scaling up synthesis?

Answer:

  • Process Chemistry Adjustments :
    • Replace batch reactors with flow chemistry setups to improve heat dissipation and reaction control .
    • Optimize solvent systems (e.g., switch from DMF to ethanol/water mixtures) for easier workup .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.